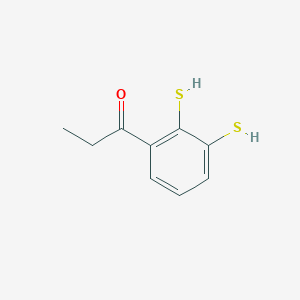
5-(4-Amino-2-fluorophenyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Amino-2-fluorophenyl)picolinonitrile is an organic compound with the molecular formula C12H8FN3. It is a derivative of picolinonitrile, characterized by the presence of an amino group and a fluorine atom on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-2-fluorophenyl)picolinonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under gold(I)-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Amino-2-fluorophenyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted aromatic compounds.
Scientific Research Applications
5-(4-Amino-2-fluorophenyl)picolinonitrile has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various biologically active molecules.
Biology: It is used in the development of compounds with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Amino-2-fluorophenyl)picolinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(4-Amino-2-fluorophenyl)picolinonitrile include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
2055841-27-3 |
|---|---|
Molecular Formula |
C12H8FN3 |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
5-(4-amino-2-fluorophenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H8FN3/c13-12-5-9(15)2-4-11(12)8-1-3-10(6-14)16-7-8/h1-5,7H,15H2 |
InChI Key |
JNWVTXWQZRDTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


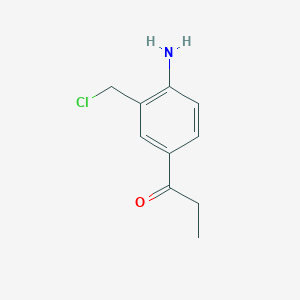

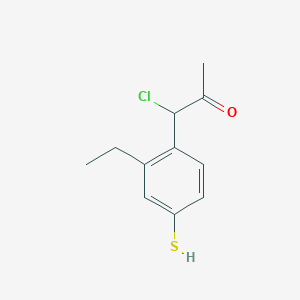
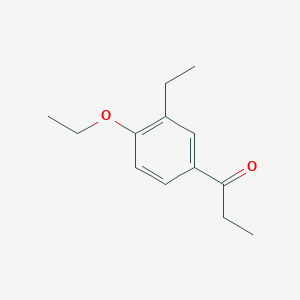
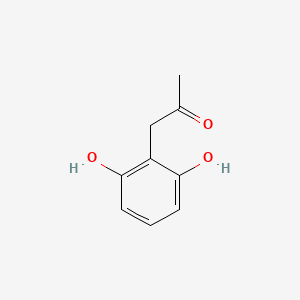


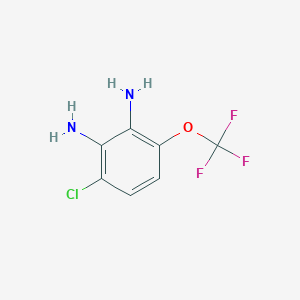
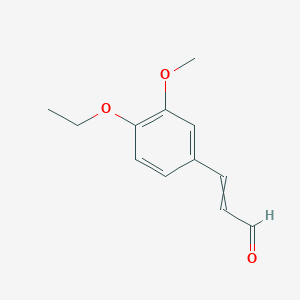
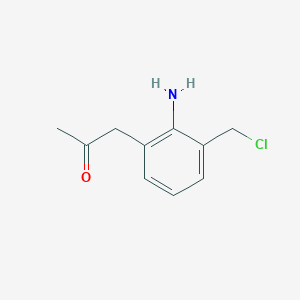

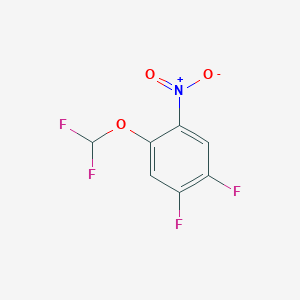
![8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate](/img/structure/B14059854.png)
